GSK9311 is designed as a less active analog of the potent BRPF1 bromodomain inhibitor GSK6853 [1] [2] [3]. Its primary application is serving as a negative control to help confirm that observed biological effects are due to specific BRPF1 inhibition and not off-target artifacts.
| Assay Type | This compound (Negative Control) | GSK6853 (Active Probe) |
|---|---|---|
| Cell-Free Binding (pIC₅₀) | 6.0 (BRPF1) [1] [2] | 8.1 (BRPF1) [1] |
| Cellular Activity (IC₅₀) | 3.7 µM [1] [3] | 20 nM [1] [3] |
| Relative Potency | 125- to 185-fold less potent than GSK6853 [1] [3] | - |
The following diagram illustrates the typical experimental workflow for using this compound in a BRPF1 inhibition study.
The table below summarizes the core identity and quantitative activity data for this compound.
| Property | Description |
|---|---|
| Chemical Role | Negative control compound for GSK6853 [1] [2] |
| Primary Target | BRPF (Bromodomain and PHD Finger containing) family bromodomains [1] |
| Molecular Formula | C₂₄H₃₁N₅O₃ [1] [3] |
| Molecular Weight | 437.53 g/mol [1] [3] |
| CAS Number | 1923851-49-3 (freebase) [1] [3]; 2253733-09-2 (hydrochloride salt) [4] [2] |
| Target | Potency (pIC₅₀) | Interpretation |
|---|---|---|
| BRPF1 | 6.0 [1] [3] [4] | ~125 to 185-fold less potent than GSK6853 [3] |
| BRPF2 | 4.3 [1] [3] [4] | Weaker activity than against BRPF1 [1] |
BRPF1 as a Therapeutic Target BRPF1 is a scaffold protein in histone acetyltransferase complexes, crucial for regulating gene expression [5]. Recent research identifies it as an essential gene in estrogen receptor-positive (ER+) breast cancer. Its inhibition disrupts ERα signaling and induces cell cycle arrest and apoptosis, suggesting BRPF1 is a potential new therapeutic target [5].
This compound as a Tool for Research this compound is a structurally similar but less active analogue of the potent BRPF1 inhibitor GSK6853 [1]. The key difference is the alkylation of the 5-amide group in this compound, which drastically reduces its potency [1] [4]. In experiments, researchers use this compound as a negative control to confirm that the observed biological effects of GSK6853 are due to specific BRPF1 inhibition and not off-target effects [2].
The following diagram illustrates the experimental workflow for using this compound and GSK6853 to validate BRPF1-specific phenotypes:
For reliable results, proper handling and experimental design are crucial when using this compound.
Recommended In Vitro Assay Conditions The table below outlines common protocols for studying BRPF1 inhibition, as inferred from the chemical properties of this compound [1] [2].
| Assay Type | Example Protocol (from supplier data) | Key Parameters |
|---|---|---|
| Cell-Free Binding (TR-FRET) | Competition binding assay to determine pIC₅₀ [3] | pIC₅₀ for this compound = 6.0 (vs. 8.1 for GSK6853) [3] |
| Cellular Target Engagement (NanoLuc) | Measure inhibition of BRPF1-H3.3 interaction in HEK293 cells [3] | IC₅₀ for this compound = 3.7 µM (vs. 20 nM for GSK6853) [3] |
| Functional/Cellular Phenotyping | siRNA knock-down or pharmacological inhibition (with GSK6853/GSK9311) followed by RNA-Seq, cell cycle, and apoptosis assays [5] | Look for specific effects only with the active probe (GSK6853). |
Handling and Storage
The table below summarizes the core quantitative data for GSK9311 and its active counterpart, GSK6853.
| Property | This compound | GSK6853 (Active Probe) |
|---|---|---|
| Primary Role | Negative control [1] [2] [3] | Potent, selective BRPF1 bromodomain inhibitor [4] [1] [2] |
| BRPF1 Inhibition (pIC50) | 6.0 [1] [2] | 8.1 [1] |
| BRPF2 Inhibition (pIC50) | 4.3 [1] [2] | Information missing |
| Cellular IC50 (BRPF1) | 3.7 µM [1] | 20 nM [1] |
| Potency Reduction | 125 to 185-fold less potent than GSK6853 [1] | Benchmark |
This compound is structurally related to GSK6853 but has significantly reduced potency, making it ideal for verifying that the observed biological effects of GSK6853 are due to specific BRPF1 inhibition and not off-target effects [1] [2] [3].
BRPF1 is an epigenetic "reader" that recognizes acetylated lysines on histones and acts as a scaffold subunit of the MOZ/MORF histone acetyltransferase complex [4]. Recent research has identified it as a master regulator of estrogen receptor alpha (ERα) signaling in breast cancer. BRPF1 is an essential gene for the survival of luminal, ER-positive breast cancer cells, and its inhibition leads to widespread shutdown of estrogen signaling, cell cycle arrest, and apoptosis, even in therapy-resistant models [4].
The following diagram illustrates the role of BRPF1 and the use of inhibitors in the experimental pathway:
Figure 1: Mechanism of BRPF1 and inhibitor function in estrogen-responsive breast cancer cells. This compound serves as a weak-binding control for the active inhibitor GSK6853.
Based on the cited literature, here are the methodologies for key experiments using these compounds.
This protocol assesses the functional consequence of BRPF1 inhibition in breast cancer cells [4].
This protocol investigates the mechanistic impact of BRPF1 inhibition on gene regulation [4].
The table below summarizes the key inhibitory activity and selectivity data for prominent BRPF1/2 inhibitors from recent research:
| Inhibitor Name | BRPF1 Activity (IC₅₀ or Kd) | BRPF2/BRD1 Activity | BRPF3 Activity | Key Selectivity Notes | Primary Characterization Assays |
|---|---|---|---|---|---|
| GSK6853 | BROMOscan pKd: 8.0 (∼10 nM) [1] | 90-fold less selective than BRPF1 [1] | Information not specified | >500-fold selectivity over BET family [1] | BROMOscan, TR-FRET, NanoBRET [1] |
| GSK5959 | BROMOscan pKd: 8.0 (∼10 nM) [1] | 90-fold less selective than BRPF1 [1] | Information not specified | >500-fold selectivity over BET family [1] | BROMOscan, TR-FRET [1] |
| PFI-4 | Kd: 13 ± 1 nM (ITC) [2] | Kd: 0.775 ± 0.09 μM (60-fold selectivity) [2] | Information not specified | 180-fold selective over CECR2 [2] | ALPHAscreen, ITC, Thermal Shift [2] |
| OF-1 | Kd: 3.9 ± 0.3 μM (ITC) [2] | Kd: 0.5 ± 0.06 μM [2] | Kd: 2.4 ± 0.2 μM [2] | 39-fold selective vs. BRD4(1); considered a pan-BRPF inhibitor [2] | ALPHAscreen, ITC, Thermal Shift [2] |
| NI-57 | IC₅₀: 114 nM (ALPHAscreen); Kd: 31 nM (ITC) [2] | Information not specified | Information not specified | Excellent selectivity for BRPF family [2] | ALPHAscreen, ITC, Thermal Shift [2] |
Here are the methodologies for core experiments used to characterize these inhibitors:
BRPF proteins function as critical scaffold subunits for the MOZ/MORF histone acetyltransferase (HAT) complexes, which regulate chromatin accessibility and gene transcription [2] [3].
BRPF1 inhibition mechanism: Inhibitors block the bromodomain, disrupting the HAT complex assembly and function, leading to suppressed transcription of target genes [2] [3] [4].
GSK9311 exhibits markedly reduced potency compared to the active probe molecule GSK6853, which is the key to its utility as a control. The following table compares their inhibitory potency:
| Assay Type | This compound (Negative Control) | GSK6853 (Active Probe) | Potency Reduction |
|---|---|---|---|
| Cell-Free Binding (pIC50) | 6.0 [1] [2] | 8.1 [2] | 125-fold [2] |
| Cellular Assay (IC50) | 3.7 µM [2] [3] | 20 nM [2] [3] | 185-fold [2] |
This substantial difference in activity helps researchers confirm that the observed effects in their experiments are due to specific BRPF1 inhibition and not off-target effects.
In a typical research workflow, this compound is used in parallel with GSK6853. When an experimental phenotype (e.g., cell death, gene expression change) is observed with GSK6853 but not with this compound, it provides strong evidence that the phenotype is a direct result of on-target BRPF1 bromodomain inhibition [2] [3].
The following diagram illustrates this core logical relationship and experimental workflow:
Understanding the biological target, BRPF1, explains the research interest in its inhibitors:
For researchers using this compound, note the following:
The table below summarizes the key physicochemical and solubility data for GSK9311 from multiple commercial suppliers and scientific sources.
| Property | Value / Description | Source / Comments |
|---|---|---|
| CAS Number | 1923851-49-3 | Consistent across sources [1] [2] [3] |
| Molecular Formula | C₂₄H₃₁N₅O₃ | [2] [3] [4] |
| Molecular Weight | 437.53 g/mol | [2] [3] [4] |
| Purity | ≥98% (HPLC) | Typically ≥98% to 99.52% [1] [2] [4] |
| Physical Form | White to off-white/beige powder | [1] [2] |
| Solubility in DMSO | 2 mg/mL (warmed) [1] | Reported as clear upon warming [1]. |
| 10 mM (~4.38 mg/mL at 25°C) [2] | Information from product datasheet [2]. | |
| 30 mg/mL (68.57 mM) [3] [5] | Information from product datasheet [3]. | |
| Solubility in Water | <1 mg/mL | Practically insoluble [2]. |
| Solubility in Ethanol | <1 mg/mL | Practically insoluble [2]. |
| Storage Condition | -20°C | Both powder and solution recommended for storage at -20°C or lower [1] [2] [3]. |
| Primary Biological Role | Negative control for BRPF1 inhibitor GSK6853 [1] [5] | 125- to 185-fold less potent than GSK6853 [1]. |
This protocol is for preparing a standard 10 mM stock solution, which can be scaled to other concentrations.
Due to the potential for solvent toxicity and interference, the final DMSO concentration in cell culture media should typically not exceed 0.1%. The following workflow outlines the process of preparing a working solution for cell-based assays:
The following formulations are recommended for preparing working solutions for animal studies [2]:
GSK9311 is a less active analog of GSK6853 and is primarily used as a negative control in studies involving the inhibition of the BRPF1 bromodomain [1] [2] [3]. Its validated use is crucial for confirming that the observed phenotypic effects in experiments are specifically due to BRPF1 inhibition by the active probe and not from off-target interactions.
The following table summarizes the key storage and handling information for this compound:
| Parameter | Specification |
|---|---|
| Recommended Storage (Powder) | -20°C [4] [5] [3] |
| Shelf Life (Powder) | 3 years at -20°C [1] [5] |
| Appearance | White to off-white solid powder [4] [2] |
| Purity | ≥98% (HPLC) [6] [4] [2] |
For experimental use, this compound is typically prepared as a stock solution in DMSO. The table below outlines the solubility data and common stock solution concentrations:
| Parameter | Specification |
|---|---|
| Solubility in DMSO | 10 mM to 30 mg/mL (68.57 mM) [4] [5] (Sonication is recommended [5]) |
| Solubility in Water | <1 mg/mL [4] |
| Common Stock Concentration | 10 mM to 50 mM in DMSO [4] |
| Storage of Stock Solution | -80°C for 6 months or -20°C for 1 month [4] [3] (Aliquoting is recommended to avoid repeated freeze-thaw cycles [7]) |
Protocol: Preparing a 50 mM Stock Solution
This compound is characterized by its significantly reduced potency compared to GSK6853, making it an ideal negative control [2] [3]. The following diagram illustrates the experimental workflow from storage to application:
In Vivo Formulation Protocol For animal studies, this compound can be formulated for administration via intraperitoneal (IP) injection. Below is a protocol for preparing a solution in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4]:
BRPF1 (Bromodomain and PHD Finger Containing 1) is an epigenetic "reader" protein that serves as a scaffold for assembling histone acetyltransferase complexes. It has been identified as a master epigenetic regulator and an essential gene in estrogen receptor-alpha positive (ERα+) breast cancer. Targeting BRPF1 disrupts ERα-mediated transcriptional programs and has shown efficacy in inhibiting cell cycle progression and inducing apoptosis, even in endocrine-therapy-resistant cancer cells and patient-derived models [1].
While your query was about GSK9311, the literature describes two other compounds from the same developer as potent and selective BRPF1 inhibitors. Table 1 below summarizes their key biochemical and cellular properties.
| Property | GSK6853 | GSK5959 |
|---|
| Primary Target (BRPF1) | pIC₅₀: 7.1 (TR-FRET) pKd: 8.0 (BROMOscan) pIC₅₀: 6.0 (NanoBRET) | pIC₅₀: 7.1 (TR-FRET) pKd: 8.0 (BROMOscan) pIC₅₀: 6.0 (NanoBRET) | | Selectivity over BRPF2 | >90-fold [2] | >90-fold [2] | | Selectivity over BET family (e.g., BRD4) | >500-fold [2] | >500-fold [2] | | Cellular Activity (NanoBRET) | pIC₅₀ of 6.0 (approx. 1 µM) [2] | pIC₅₀ of 6.0 (approx. 1 µM) [2] | | Key Advantage | Superior solubility and suitability for in vivo studies [2] | An excellent probe for in vitro cellular studies, though with suboptimal solubility [2] |
The following workflow and detailed protocol are based on experiments performed with BRPF1 inhibitors in breast cancer cell models [1].
Protocol: Assessing Cellular Response to BRPF1 Inhibitors in Breast Cancer Cells
1. Cell Culture and Seeding
2. BRPF1 Inhibitor Treatment
3. Downstream Functional and Mechanistic Analysis After the 72-hour treatment period, harvest cells and perform the following analyses:
The efficacy of BRPF1 inhibitors stems from their disruption of a critical epigenetic network that drives cancer cell survival. The diagram below illustrates this mechanism.
As shown, BRPF1 inhibitors work by:
This compound is a less active analog of the potent BRPF1 bromodomain inhibitor GSK6853 and is primarily used as a negative control in epigenetic research to help confirm that observed biological effects are due to specific target engagement [1] [2] [3].
The compound is available in two common forms: the free base and a hydrochloride salt. The table below summarizes their key characteristics.
| Property | This compound (Free Base) | This compound Hydrochloride |
|---|---|---|
| CAS Number | 1923851-49-3 [1] [4] | 2253733-09-2 [2] [3] [5] |
| Molecular Formula | C₂₄H₃₁N₅O₃ [1] | C₂₄H₃₁N₅O₃ · HCl [2] [3] |
| Molecular Weight | 437.53 g/mol [1] | 474.00 g/mol [2] [3] |
| Biological Role | Negative control for GSK6853 [1] | Negative control for GSK6853 [2] |
| Target & Activity | BRPF1 (pIC₅₀ = 6.0); BRPF2 (pIC₅₀ = 4.3) [1] | BRPF1 (pIC₅₀ = 6.0); BRPF2 (pIC₅₀ = 4.3) [3] |
| Purity | Information not specified in search results | ≥98% (HPLC) [2] [5] |
| Solubility (in DMSO) | 100 mg/mL (228.56 mM) [1] | 100 mM (47.4 mg/mL) [2] |
Proper preparation and storage are critical for maintaining the stability and activity of your stock solution.
The following workflow outlines the key stages for using this compound in cell-based assays.
This compound is a well-characterized negative control essential for validating the specificity of BRPF1 bromodomain inhibition by GSK6853. By adhering to the detailed protocols for stock solution preparation, cell treatment, and safety outlined in this document, researchers can ensure the generation of reliable and interpretable data in their epigenetic studies.
BRPF bromodomains represent an important class of epigenetic reader proteins that function as scaffolding components in the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes play critical roles in chromatin remodeling, transcriptional regulation, and DNA repair processes, with demonstrated implications in cancer pathogenesis and therapy resistance. Recent studies have identified BRPF1 as a master epigenetic regulator in estrogen receptor-positive (ER+) breast cancer, where it associates with ERα on chromatin and controls the expression of multiple key effectors of the estrogen pathway. BRPF1 blockade inhibits cell cycle progression, reduces proliferation, and induces transcriptome changes through modulation of chromatin accessibility, suggesting this epigenetic factor is a potential therapeutic target for treatment of these tumors [1].
The chemical probe approach represents a best-practice methodology in epigenetic drug discovery, requiring both a potent, selective inhibitor and a closely matched negative control to confidently attribute observed phenotypes to target engagement. GSK6853 and its negative control GSK9311 together constitute a well-characterized probe pair for investigating BRPF bromodomain function. This compound hydrochloride is specifically designed as a less active analogue of GSK6853, created through strategic alkylation of the 5-amide position, which substantially reduces its binding affinity while maintaining similar chemical properties [2]. This probe pair was developed through the Structural Genomics Consortium (SGC) and follows their rigorous standards for chemical probe qualification, including comprehensive selectivity profiling and cellular target engagement validation [3].
Table 1: BRPF Family Members and Their Functional Roles
| BRPF Protein | Alternative Name | Complex Association | Primary Functions |
|---|---|---|---|
| BRPF1 | - | MOZ/MORF | Scaffold protein, histone binding, chromatin remodeling |
| BRPF2 | BRD1 | MOZ/MORF | Transcriptional regulation, embryonic development |
| BRPF3 | - | MOZ/MORF | Histone acetylation, gene expression regulation |
This compound hydrochloride (chemical name: N-[2,3-Dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide hydrochloride) is a structurally matched negative control compound specifically designed to complement the BRPF bromodomain probe GSK6853. With a molecular weight of 474.00 g/mol and the molecular formula C₂₄H₃₂ClN₅O₃, this compound shares nearly identical chemical properties with its active counterpart GSK6853, with the key difference being alkylation at the 5-amide position [2]. This subtle structural modification is responsible for the significantly reduced potency against BRPF bromodomains while maintaining similar physicochemical properties, making it an ideal negative control for distinguishing target-specific effects from off-target activities [4].
The compound is provided as a white to beige powder with ≥98% purity by HPLC analysis and exhibits optical activity with [α]/D 90 to 100° (c = 0.3 in methanol) [4]. This compound hydrochloride is supplied as a hydrochloride salt to enhance solubility and stability. The structural similarity between this compound and GSK6853 ensures that any observed differences in biological activity in properly controlled experiments can be confidently attributed to specific BRPF bromodomain inhibition rather than non-specific effects or compound-specific artifacts.
Proper storage and reconstitution of this compound are critical for maintaining compound integrity and experimental reproducibility. This compound hydrochloride should be stored desiccated at -20°C to ensure long-term stability [4]. For stock solution preparation, the compound demonstrates good solubility in both water (100 mM, 47.4 mg/mL) and DMSO (100 mM, 47.4 mg/mL) [5]. When preparing stock solutions in DMSO, a concentration of 2 mg/mL can be achieved with warming, resulting in clear solutions [4].
Table 2: Key Chemical and Physical Properties of this compound Hydrochloride
| Parameter | Specification | Method |
|---|---|---|
| Molecular Weight | 474.00 g/mol | - |
| Chemical Formula | C₂₄H₃₂ClN₅O₃ | - |
| Purity | ≥98% | HPLC |
| Optical Activity | [α]/D 90 to 100°, c = 0.3 in methanol | Polarimetry |
| Physical Form | White to beige powder | Visual |
| CAS Number | 2253733-09-2 | - |
| Solubility in DMSO | 2 mg/mL (clear with warming) | Practical |
| Solubility in Water | 47.4 mg/mL (100 mM) | Theoretical |
Stability considerations for this compound stock solutions include minimizing freeze-thaw cycles (recommend single-use aliquots) and protecting from light exposure. For cellular assays, DMSO stock concentrations should be kept below 0.1% to avoid solvent toxicity. The compound is classified as a combustible solid (Storage Category Code 11) and falls under Water Pollutant Category 3 (WGK 3), requiring appropriate safety precautions during handling [4].
The fundamental purpose of this compound in experimental design is to serve as a matched negative control for the active BRPF inhibitor GSK6853, enabling researchers to distinguish specific target-mediated effects from non-specific or off-target activities. In both biochemical and cellular assays, this compound demonstrates significantly reduced potency compared to GSK6853, with 125-fold lower activity in cell-free systems (pIC₅₀ = 6.0 vs. 8.1 in TR-FRET assays) and 185-fold reduced potency in cellular target engagement assays (IC₅₀ = 3.7 μM vs. 20 nM in NanoBRET assays) [4]. This substantial potency difference, combined with the high degree of structural similarity, makes the GSK6853/GSK9311 pair an optimal tool for confirming phenotype specificity in BRPF inhibition studies.
For robust experimental design, researchers should implement parallel treatment conditions with both GSK6853 and this compound across a range of concentrations, with particular attention to the recommended probe concentration of 1 μM for cellular assays [3]. This concentration has been demonstrated to effectively engage BRPF bromodomains while minimizing potential off-target effects. The use of this compound at equivalent concentrations provides assurance that observed phenotypes are due to specific BRPF inhibition rather than compound-specific artifacts. Additional experimental controls should include vehicle-treated samples (DMSO) and, where feasible, genetic validation approaches such as BRPF1 knockdown or knockout to corroborate chemical probe findings [1].
Appropriate dosing strategies are critical for meaningful interpretation of results with the GSK6853/GSK9311 probe pair. In cellular assays, GSK6853 demonstrates potent activity with an IC₅₀ of 20 nM in NanoBRET target engagement assays, while this compound shows significantly reduced activity with an IC₅₀ of 3.7 μM in the same assay system [4]. Based on these data, the recommended concentration range for initial cellular experiments is 0.1-1 μM for GSK6853 and 1-10 μM for this compound, ensuring a sufficient potency differential to distinguish specific effects.
Table 3: Recommended Experimental Concentrations for BRPF Probes
| Assay Type | GSK6853 Range | This compound Range | Key Readouts |
|---|---|---|---|
| Biochemical (TR-FRET) | 0.001-1 μM | 0.1-100 μM | pIC₅₀ = 8.1 (GSK6853) vs 6.0 (this compound) |
| Cellular Target Engagement | 0.01-0.1 μM | 1-10 μM | IC₅₀ = 20 nM (GSK6853) vs 3.7 μM (this compound) |
| Functional Phenotypic Assays | 0.1-1 μM | 1-10 μM | Proliferation, apoptosis, cell cycle |
| Chromatin Accessibility | 0.5-1 μM | 5-10 μM | ATAC-Seq, histone acetylation |
For treatment duration, most cellular processes affected by BRPF inhibition, such as changes in gene expression and histone acetylation, require 24-72 hours of exposure to manifest. However, target engagement can be assessed within hours of treatment. Baseline measurements should include assessment of BRPF1 and BRPF2 expression levels in model systems, as response to inhibition may vary based on target expression [1]. In cancer models, particularly breast cancer systems, evaluation of ERα status is recommended given the functional interplay between BRPF1 and estrogen signaling [1].
The NanoBRET target engagement assay provides a direct method for quantifying cellular binding of small molecules to BRPF bromodomains. This protocol utilizes HEK293 cells expressing NanoLuc-BRPF1 bromodomain fusion proteins and HaloTag-histone H3.3 to monitor compound binding in intact cells.
Procedure:
Expected Results: GSK6853 should demonstrate potent target engagement with IC₅₀ ≈ 20 nM, while this compound should show significantly reduced potency (IC₅₀ ≈ 3.7 μM), confirming its utility as a negative control [4].
Based on recent findings that BRPF1 is an essential gene in both antiestrogen-sensitive and -resistant ER+ breast cancer cells [1], this protocol outlines functional assessment of BRPF inhibition in breast cancer models.
Procedure:
Expected Outcomes: GSK6853 should demonstrate dose-dependent inhibition of proliferation, G1 cell cycle arrest, and induction of apoptosis, particularly in ER+ BC models. This compound should show minimal effects at equivalent concentrations, supporting BRPF-specific mechanisms [1].
Diagram 1: Mechanism of BRPF1 inhibition and cellular consequences. GSK6853 potently inhibits BRPF1, leading to chromatin modifications, transcriptional changes, and functional outcomes in cancer cells. This compound shows minimal activity due to significantly reduced potency, making it an ideal negative control.
Proper data interpretation when using the GSK6853/GSK9311 probe pair requires careful assessment of the potency differential between the two compounds. In valid experiments, GSK6853 should elicit dose-dependent responses in BRPF-dependent assays at concentrations between 0.1-1 μM, while this compound should show minimal activity at equivalent concentrations. A significant reduction in activity with this compound (typically >10-fold right-shift in dose-response curves) strengthens confidence that observed phenotypes are due to specific BRPF inhibition [4]. In breast cancer models, effective BRPF1 inhibition should result in downregulation of ERα signaling pathways, including reduced expression of ERα target genes and inhibition of cell cycle progression [1].
For transcriptomic analyses, RNA sequencing after BRPF inhibition should reveal changes in genes regulated by estrogen signaling, glucose metabolism, and Vascular Endothelial Growth Factor signaling pathways [1]. Chromatin profiling (ATAC-Seq or ChIP-Seq) should demonstrate reduced chromatin accessibility at ERα binding sites. The functional complementarity between genetic approaches (siRNA-mediated BRPF1 knockdown) and pharmacological inhibition with GSK6853 provides additional validation of target specificity, with both approaches yielding concordant phenotypes including cell cycle arrest and apoptosis induction [1].
Unexpected activity with this compound may indicate off-target effects or assay-specific artifacts. If this compound shows significant activity at concentrations below 10 μM, consider the following:
Lack of phenotype with GSK6853 despite evidence of target engagement may suggest:
This compound hydrochloride serves as an essential experimental tool when used as a matched negative control for the BRPF chemical probe GSK6853. The well-characterized potency differential between these compounds, combined with their structural similarity, enables researchers to confidently attribute observed phenotypes to specific BRPF bromodomain inhibition. The provided protocols and application notes outline standardized approaches for employing this probe pair across biochemical, cellular, and functional assays, with particular relevance to cancer models, especially estrogen receptor-positive breast cancer where BRPF1 has been identified as a key epigenetic dependency [1]. Proper implementation of these controlled experiments will advance our understanding of BRPF biology and support the validation of these epigenetic readers as therapeutic targets.
The following table consolidates the key biochemical data available for this compound from the search results.
| Property | Value / Description | Source / Assay |
|---|---|---|
| BRPF1 pIC₅₀ | 6.0 | Ligand competition binding assay (TR-FRET) [1] [2] [3] |
| BRPF2 pIC₅₀ | 4.3 | Ligand competition binding assay (TR-FRET) [2] [3] |
| BRPF1 Cellular IC₅₀ | 3.7 µM | NanoLuc-BRPF1 bromodomain interaction with Histone H3.3 in HEK293 cells [1] |
| Role & Selectivity | Negative control for the probe GSK6853; ~125-185 fold less potent than GSK6853 [1] | N/A |
While detailed lab manuals are unavailable, the search results describe the types of assays used to characterize this compound, which can guide your experimental setup.
The diagram below outlines the logical workflow for establishing a BRPF1 inhibition assay based on the information available.
Given the absence of detailed steps in the search results, here are practical suggestions for finding the information you need:
This compound and its salt form, This compound hydrochloride, are chemical compounds used in epigenetic research. Their primary application is serving as a less active analogue or negative control for the potent BRPF1 bromodomain inhibitor, GSK6853 [1] [2] [3]. Using an appropriate negative control is critical for confirming that the observed biological effects of an active compound are due to the intended target engagement and not off-target effects.
This compound inhibits the BRPF bromodomain but with significantly reduced potency compared to GSK6853. The table below summarizes its reported inhibitory activity [1] [2] [4]:
| Target | pIC50 Value | IC50 Value (Approximate) |
|---|---|---|
| BRPF1 | 6.0 | 1 μM |
| BRPF2 | 4.3 | 50 μM |
Note: pIC50 is the negative logarithm of the IC50 value. A lower pIC50 indicates weaker activity. The IC50 values in molar units are approximate conversions for reference.
The following protocols are adapted from supplier recommendations for reconstituting and diluting this compound to ensure stability and activity.
For most applications, a concentrated stock solution is prepared first, typically in DMSO.
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous DMSO [1] [3] [5]. |
| Concentration | 10-100 mM (e.g., 10 mM, 25 mg/mL for freebase form) [1]. |
| Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [1] [6]. |
Procedure:
Working solutions for cell-based assays are prepared by diluting the DMSO stock into aqueous buffers or culture media. The final DMSO concentration in cell cultures should generally be kept below 0.1-0.5% to minimize cytotoxicity.
Protocol: Serial Dilution in Assay Buffer
For animal studies, specific formulations are required to ensure solubility and bioavailability upon administration. The table below summarizes two common formulations for this compound hydrochloride [2].
| Formulation Component | Formulation 1 (for IP/IV/IM/SC injection) | Formulation 2 (for IP/IV/IM/SC injection) | | :--- | :--- | :--- | | DMSO Stock | 10% | 10% | | PEG 300 | - | 40% | | Tween 80 | 5% | 5% | | Saline | 85% | 45% |
Procedure for Formulation 1 [2]:
Proper storage is essential for maintaining the compound's integrity. The following table provides a summary of storage conditions:
| Material | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Notes | | :--- | :--- | :--- | :--- | | Lyophilized Powder | 4°C [3] [7] or -20°C [6] | -20°C (desiccated, 3 years) [1] [6] | Keep desiccated to avoid moisture. | | DMSO Stock Solution| -20°C [1] | -80°C (2 years) [1] [2] | Aliquot to avoid freeze-thaw cycles. | | Aqueous Working Solution| 4°C (for short experiments) | -20°C (use within 3 months) [6] | Prepare fresh if possible. |
When using this compound as a negative control, it is crucial to match the concentration with that of the active compound (GSK6853) to ensure that any observed differences in biological effect are due to the difference in target potency and not non-specific effects. The large potency gap (this compound is 125-185 times less potent than GSK6853 in cellular assays [5]) makes this compound an ideal negative control.
The following diagram illustrates the experimental workflow for using this compound as a negative control:
These formulas are essential for accurate solution preparation.
To calculate the mass of compound needed for a stock solution:
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol)
Example: To prepare 1 mL of a 10 mM stock of this compound (freebase, MW = 437.53 g/mol):
Mass = 10 mM × 1 mL × 437.53 g/mol = 4.375 mg
To perform a simple dilution (using the equation C₁V₁ = C₂V₂):
Volume of Stock Solution (V₁) = (Final Concentration (C₂) × Final Volume (V₂)) / Stock Concentration (C₁)
Example: To prepare 10 mL of a 50 μM working solution from a 10 mM DMSO stock:
V₁ = (50 μM × 10 mL) / 10,000 μM = 0.05 mL (or 50 μL)
The table below summarizes the available quantitative data on GSK9311 solubility and stock solution preparation, compiled from supplier information [1] [2] [3].
| Property / Parameter | Value | Condition / Note | Source |
|---|---|---|---|
| Molecular Weight | 437.53 g/mol | [1] [2] | |
| Solubility in DMSO | 10-30 mg/mL | 22.85 - 68.57 mM; stock solution | [1] [2] |
| Solubility in Water | <1 mg/mL | Practically insoluble | [1] |
| Solubility in Ethanol | <1 mg/mL | Practically insoluble | [1] |
| Solubility in Saline/PEG300 | ≥ 2.5 mg/mL | Saturation unknown; for in vivo work | [1] |
This protocol is adapted directly from supplier recommendations for creating a working solution suitable for in vivo studies [1].
1. Materials
2. Preparation Steps The following diagram outlines the sequential preparation workflow:
3. Quality Control
For compounds that are poorly soluble, SBE-β-CD (sulfobutyl ether beta-cyclodextrin) can be used as a solubility-enhancing agent. The protocol is similar, substituting the SBE-β-CD solution for the PEG300/Tween 80 mixture [1].
Chemical Profile & Use this compound (CAS 1923851-49-3) is a benzimidazolone-based compound that acts as a highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain [1]. It is widely characterized as a less active analog of the potent inhibitor GSK6853 and is primarily used as a negative control in experiments designed to validate the on-target effects of its active counterpart [2] [3]. Its use helps confirm that observed phenotypic effects are due to specific BRPF1 bromodomain inhibition and not off-target activities.
Critical Experimental Considerations The following diagram summarizes the key decision points for using this compound effectively in your research:
I hope these detailed application notes assist in your research planning and experimental execution.
The following table summarizes the key solubility parameters for this compound as reported in product documentation and scientific literature.
| Property | Value / Condition | Notes |
|---|---|---|
| Molecular Weight | 437.53 g/mol (free base); 474.00 g/mol (hydrochloride salt) [1] [2] | |
| Aqueous Solubility | "<1 mg/mL" in water and ethanol [1] | Very low inherent solubility in pure aqueous and ethanolic solutions. |
| DMSO Solubility | 10 mM (approx. 4.38 mg/mL) [1]; 2 mg/mL (clear when warmed) [3] | Primary solvent for preparing concentrated stock solutions. |
| Recommended Formulations | See table below for specific in vivo formulations [1]. | Pre-prepared solutions using co-solvents for administration in animal studies. |
Here are detailed methodologies and FAQs to address common solubility issues.
For in vitro assays, dissolving this compound in DMSO is the standard and most reliable method.
The workflow for this process is straightforward:
For animal studies, the following formulations have been reported to achieve concentrations of at least 2.5 mg/mL (5.71 mM) [1]. The preparation sequence is critical for success.
Formulation 1: Aqueous-based with Surfactants
Formulation 2: Cyclodextrin-based
Formulation 3: Oil-based
Q1: What is the maximum recommended concentration of this compound for cell-based assays? A1: To minimize the chance of off-target effects, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays [1] [4]. Always use the lowest effective concentration.
Q2: My solution in DMSO is cloudy or has precipitate. What should I do? A2: A cloudy solution indicates that the compound has come out of solution.
Q3: Why is a negative control like this compound important, and how does it differ from the active probe? A3: this compound is the structurally analogous but much less potent negative control for the active BRPF1 bromodomain inhibitor, GSK6853 [3] [4] [2]. It is designed to have over 100-fold reduced potency in both cell-free and cell-based assays [3]. Using this matched pair allows researchers to confirm that the observed biological effects are due to specific BRPF1 inhibition and not to off-target effects of the chemical scaffold.
The table below summarizes the available data on GSK9311's structure and observed properties.
| Property | Description / Value | Source / Assay |
|---|---|---|
| Molecular Formula | C₂₄H₃₁N₅O₃ |
[1] |
| Molecular Weight | 437.53 g/mol | [1] |
| Solid Form | White to beige powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Specific Optical Rotation | [α]/D 90 to 100°, c = 0.3 in methanol | [2] |
| Recommended Storage Temp. | -20°C (for solid) | [2] [1] |
| Solubility (DMSO) | 2 mg/mL (clear upon warming) [2]; Also reported as 30 mg/mL (68.57 mM) [1] | [2] [1] |
Based on the gathered properties, here are detailed methodologies for preparing and testing this compound solutions.
While not specified for this compound, High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing compound stability. You can adapt the following general principles [3] [4]:
The diagram below illustrates the core workflow for preparing a this compound stock solution and monitoring its stability.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in assay buffer | Low aqueous solubility after dilution from DMSO stock. | Ensure the final DMSO concentration in assays is low (typically ≤0.1-1%). Consider adding a solubility-enhancing agent like cyclodextrin. |
| Loss of biological activity | Degradation of compound in solution. | Prepare fresh stock solution from powder. Verify solution stability via HPLC before use in critical long-term experiments. |
| Inconsistent HPLC results | Column variability or method not stability-indicating. | Use a well-characterized C18 column. Develop a gradient method that can separate the parent compound from its degradation products [3] [4]. |
| Parameter | Value | Notes / Source |
|---|---|---|
| Primary Research Application | Negative Control [1] [2] [3] | Less active analogue of BRPF1 inhibitor GSK6853. |
| Biological Activity (pIC50) | BRPF1: 6.0 [1] [2] [3] BRPF2: 4.3 [1] [2] [3] | pIC50 = -log(IC50); higher value indicates greater potency. | | Recommended Stock Concentration| 10 mM (in DMSO) [1] [4] | Standard concentration for preparing working solutions. | | Solubility (DMSO) | 30 mg/mL (68.57 mM) [3] to 100 mg/mL (228.56 mM) [1] | Sonication is recommended to aid dissolution [3]. | | Solubility (Water) | <1 mg/mL [4] | Very low aqueous solubility. | | Suggested Working Concentration| ≤ 1 μM [4] | Recommended maximum for cell-based assays to minimize off-target effects. |
Q1: What is the primary purpose of this compound in research? this compound is specifically designed to serve as a negative control in experiments studying BRPF bromodomain function [1] [2] [3]. It is a less active analogue of the potent BRPF1 inhibitor GSK6853. Using this compound helps researchers distinguish the specific effects of BRPF1 inhibition from non-specific or off-target effects caused by the chemical structure of the inhibitor itself.
Q2: How should I prepare and store stock solutions of this compound?
Q3: What should I do if my experiment requires aqueous conditions? Due to its very low solubility in water (<1 mg/mL) [4], you will need to use a solvent carrier to prepare working solutions for cellular assays. The following is a standard protocol for preparing a 2.5 mg/mL working solution:
This workflow illustrates the sequential steps to create a stable, clear aqueous working solution for in vitro experiments [1] [4].
Problem 1: Precipitate forms in the working solution.
Problem 2: No biological effect is observed in my assay.
Problem 3: I observe unexpected cellular toxicity.
To clearly understand the role of this compound in a typical experiment, the following diagram outlines the basic workflow and logical relationship between the control and experimental groups:
The table below summarizes the key characteristics of this compound for your research.
| Property | Description |
|---|---|
| Primary Role | Negative control compound for BRPF1 bromodomain studies [1] [2] |
| Molecular Target | Inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family, with pIC50 values of 6.0 for BRPF1 and 4.3 for BRPF2 [1] [3] |
| Key Mechanism | Less active analog of the potent BRPF1 inhibitor GSK6853, created by alkylation of the 5-amide group [4] [5] |
| Recommended Concentration | No higher than 1 µM in cell-based assays to minimize off-target effects [4] |
| Biological Rationale | Screening of the parent compound (GSK6853) against 48 unrelated assays revealed only weak off-target activities compared to its BRPF1 potency [4] |
What is the main application of this compound in research? this compound is primarily used as a negative control for its highly potent analog, GSK6853 [1] [2]. Using this compound allows researchers to verify that the observed phenotypic effects in their experiments are due to specific BRPF1 bromodomain inhibition and not from non-specific or off-target interactions.
Why is this compound considered "less active"? this compound is a structurally similar but less potent version of GSK6853. The alkylation of its 5-amide group significantly reduces its activity, making it ideal for control experiments where you need a compound with a similar chemical structure but vastly different biological potency [4] [1].
What is the single most important factor for minimizing off-target effects with this compound? The most critical parameter is concentration. Adhere strictly to the recommended maximum concentration of 1 µM in your cell-based assays [4]. At this level, its off-target activities are expected to be negligible compared to its effect on the BRPF1 bromodomain.
How does this compound's selectivity profile help in experimental design? Although this compound is less active, it retains selectivity for BRPF bromodomains over other families, such as the BET bromodomains [4] [5]. This means that at the recommended concentration, it is unlikely to interfere with pathways regulated by non-BRPF bromodomains, which is a common source of off-target effects in epigenetic research.
Potential Cause 1: Concentration is too high. This is the most likely reason for unexpected off-target activity.
Solution: Confirm that your working concentration is at or below 1 µM. Re-titrate your stock solution and perform a dose-response experiment to verify that the effect is concentration-dependent.
Potential Cause 2: Incorrect interpretation of its function.
Solution: Remember that this compound is not an inactive compound; it is a less active one [1]. It may still exhibit a weak phenotypic effect at high concentrations or in very sensitive assay systems. The key is that its effects should be substantially weaker than those produced by the potent inhibitor GSK6853.
Potential Cause 3: Compound degradation or improper formulation.
Solution: Ensure proper storage of the compound powder at -20°C and prepare fresh stock solutions as needed. Follow the recommended solvent formulation for your assays, such as using sequential addition of co-solvents like DMSO, PEG300, and Tween-80 to maintain solubility and compound integrity [4].
The following diagram illustrates the logical process for using this compound and its positive control counterpart in a robust experiment.
The table below summarizes the fundamental physicochemical and handling data for this compound from supplier documentation.
| Property | Specification / Value | Citation |
|---|---|---|
| Molecular Formula | C₂₄H₃₁N₅O₃ | [1] [2] [3] |
| Molecular Weight | 437.53 g/mol | [1] [2] |
| Purity | ≥98% (HPLC) | [3] |
| Physical Form | White to off-white solid powder | [2] [3] |
| Storage (Powder) | -20°C | [1] [2] [3] |
| Solubility in DMSO | ~10-30 mg/mL (approx. 22.9 - 68.6 mM) | [1] [2] [3] |
| Solubility in Water | <1 mg/mL (practically insoluble) | [2] |
| Solubility in Ethanol | <1 mg/mL (practically insoluble) | [2] |
Here are detailed methodologies for preparing stock and working solutions of this compound for your experiments.
For cell-based assays, DMSO is the recommended solvent.
For animal studies, this compound requires special formulations to improve solubility and bioavailability. Below are two standard protocols.
Formulation 1: For Intraperitoneal (IP) or Oral (PO) Administration [2] This formulation is suitable for achieving moderate to high bioavailability, as demonstrated in CD1 mice [2].
Formulation 2: Using SBE-β-CD [2] This formulation uses a cyclodextrin to enhance solubility.
The following diagram illustrates the decision-making workflow for preparing these formulations:
Q1: What is the primary purpose of this compound in research? this compound is primarily used as a negative control for the active epigenetic probe GSK6853. It is a structurally similar but much less potent inhibitor of the BRPF1 bromodomain, allowing researchers to rule out off-target effects in their experiments [1] [3] [4].
Q2: My this compound solution in DMSO has precipitated after storage. What should I do? Warm the vial to room temperature and sonicate it in a water bath to re-dissolve the compound. Ensure it is fully dissolved and the solution is clear before use. If precipitation persists, consider preparing a fresh stock solution. Always store stock solutions at -80°C in aliquots to prevent repeated freeze-thaw cycles.
Q3: What is the maximum recommended concentration for this compound in cell-based assays? To minimize the chance of off-target effects, it is recommended to use this compound at no higher than 1 μM in cell-based assays [2].
Q4: Is there a hydrochloride salt form of this compound available? Yes, this compound hydrochloride is available (CAS 2253733-09-2) and may offer different solubility properties. The formulation guidelines provided by suppliers often specify which form they are referring to [2] [4].
This compound is described in the literature as a less active analog of the BRPF1 bromodomain inhibitor GSK6853 and is primarily used as a negative control in biological studies [1] [2] [3]. One source notes it has 125 to 185-fold reduced potency compared to GSK6853 in cell-free and cell-based assays [3].
While direct data for this compound is unavailable, the search results provide detailed in vivo pharmacokinetic parameters for its parent compound, GSK6853, in male CD-1 mice [4]. This information can offer valuable, though indirect, insights.
The table below summarizes the key findings for GSK6853:
| Administration Route | Dose | Key Pharmacokinetic Parameters |
|---|---|---|
| Intravenous (IV) | 1 mg/kg | High blood clearance (107 mL/min/kg), moderate volume of distribution (5.5 L/kg), moderate terminal half-life (1.7 h) [4]. |
| Oral (PO) | 3 mg/kg | Moderate systemic exposure (C~max~ 42 ng/mL, T~max~ 1.5 h), bioavailability of 22% [4]. |
| Intraperitoneal (IP) | 3 mg/kg | High systemic exposure (C~max~ 469 ng/mL, T~max~ 0.25 h), bioavailability of 85% [4]. |
Based on this data, the study concluded that the intraperitoneal (IP) route was suitable for dosing GSK6853 in pharmacodynamic models, likely due to its high bioavailability and rapid absorption [4].
The following guide outlines key considerations for planning in vivo experiments with this compound, based on general principles and information from the search results.
Why is this compound used in vivo instead of just the active compound? Using this compound as a negative control helps confirm that the observed effects of the active probe (GSK6853) are due to specific BRPF1 inhibition and not caused by off-target effects or the experimental setup itself [2] [3].
What concentration of this compound should be used in cell-based assays? Based on the search results, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays to minimize the risk of off-target effects [4].
Where can I find the active probe, GSK6853? The active probe, GSK6853, is also commercially available. One supplier's page for this compound includes a direct link to purchase GSK6853 [3].
The most significant limitation is the absence of directly comparable in vivo pharmacokinetic data for this compound itself. The available data is for GSK6853, and while informative, the two compounds have different physicochemical and pharmacological properties.
To proceed with your research:
The table below summarizes the key experimental data for GSK6853 and GSK9311, highlighting their significant difference in potency.
| Property | GSK6853 | This compound |
|---|---|---|
| Primary Role | Potent chemical probe for BRPF1 [1] | Less active analog; negative control [1] [2] |
| BRPF1 Potency (IC₅₀ / KD) | IC₅₀ = 8 nM (TR-FRET); KD = 0.3 nM (Bromoscan); Cellular IC₅₀ = 20 nM (NanoBRET) [1] | pIC₅₀ = 6.0 (approx. 1 μM) [2] [3] |
| Selectivity | >1,600-fold over 48 other bromodomains [1] | Less active against BRPF1 and BRPF2 (pIC₅₀ = 4.3) [2] |
| Recommended Cellular Use | ≤1 μM to minimize off-target effects [1] | Used to rule out off-target effects [4] |
The potency data for these compounds is derived from established biochemical and cellular assays.
The diagram below illustrates the decision-making process for using these tools in your research.
Researchers use the pair of compounds GSK6853 and GSK9311 to precisely study the BRPF family of bromodomains. The Structural Genomics Consortium (SGC) designates GSK6853 as a chemical probe and This compound as its matched negative control [1].
The core concept is that these two molecules have very similar chemical structures, but a key modification in this compound significantly reduces its ability to bind to the BRPF bromodomains [2]. This makes this compound ideal for confirming that the biological effects observed with GSK6853 are due to specific BRPF inhibition and not from off-target effects.
The table below summarizes the available biochemical data for GSK6853 and its negative control, this compound.
| Property | GSK6853 (Chemical Probe) | This compound (Negative Control) |
|---|---|---|
| Primary Target | BRPF1, BRPF2, BRPF3 Bromodomains [1] | BRPF1, BRPF2 Bromodomains (with much lower potency) [2] |
| Reported Potency (BRPF1) | IC₅₀ = 8 nM (TR-FRET assay); KD = 0.3 nM [1] | pIC₅₀ = 6.0 (approx. IC₅₀ = 1 µM) [2] [3] |
| Cellular Target Engagement (BRPF1) | IC₅₀ = 20 nM [1] | Information missing |
| Selectivity | >1,600-fold selective over 48 other bromodomains [1] | Information missing |
| Recommended Cellular Concentration | ≤ 1 µM [1] | Information missing |
The following diagram illustrates the logical framework for using this compound in a cell-based experiment to validate the on-target effects of the BRPF1 inhibitor GSK6853.
In this experimental design, a specific phenotype (like reduced cell growth) observed with GSK6853 but not with the This compound control provides strong evidence that the effect is due to on-target BRPF1 inhibition [2] [1].
While direct validation studies for this compound were scarce in the search results, recent research strongly supports the biological significance of its target, BRPF1, and the active probe GSK6853.
These findings highlight the relevance of the BRPF1-GSK6853/GSK9311 research tool pair for investigating cancer mechanisms and potential treatments.
The table below summarizes the available experimental data for GSK9311 and its active counterpart, GSK6853.
| Property | GSK6853 (Active Probe) | This compound (Negative Control) |
|---|---|---|
| BRPF1 pIC₅₀ | Not explicitly stated, but cellular IC₅₀ = 20 nM (NanoBRET) [1] | 6.0 [2] [3] |
| BRPF2 pIC₅₀ | Not explicitly stated | 4.3 [2] [3] |
| Reported Potency (BRPF1) | KD = 0.3 nM (BROMOscan); TR-FRET IC₅₀ = 8 nM [1] | Less active analogue of GSK6853 [2] [1] |
| Primary Role | Potent, selective chemical probe for BRPF1 bromodomain inhibition [4] [1] | Negative control; used to rule out off-target effects [2] [1] |
| Key Structural Feature | Unalkylated 5-amide [2] | Alkylated 5-amide [2] |
| Selectivity | >1600-fold over other bromodomains in a 48-domain panel [1] | Information not specific in search results |
The data for these compounds comes from established bromodomain assay methodologies. Here are the key experimental protocols referenced in the search results:
BRPF1 is a scaffolding protein that helps assemble MOZ/MORF histone acetyltransferase (HAT) complexes, which are crucial for modifying chromatin and regulating gene transcription [4] [5]. Inhibiting its bromodomain disrupts this function.
The following diagram illustrates the logical relationship between the chemical probe and its negative control, which is central to their use in experimental biology.
The table below summarizes the key experimental data that establishes GSK9311 as a suitable negative control for GSK6853.
| Property | This compound (Inactive Analog) | GSK6853 (Active Probe) |
|---|---|---|
| Primary Target | BRPF1 Bromodomain [1] | BRPF1 Bromodomain [2] |
| BRPF1 Potency (Cellular IC₅₀) | 3.7 µM [3] | 20 nM [3] |
| BRPF1 Potency (Binding pIC₅₀) | 6.0 [3] [1] [4] | 8.1 (pIC₅₀) [3] |
| BRPF2 Potency (pIC₅₀) | 4.3 [1] [4] [5] | Not specified in sources |
| Potency Reduction vs. GSK6853 | 125 to 185-fold less potent [3] | - |
| Key Structural Difference | 5-amide is alkylated [1] [4] [6] | Unalkylated 5-amide [2] |
| Primary Application | Negative control in BRPF1 inhibition studies [3] [1] | Potent and selective chemical probe for cellular and in vivo studies [2] [6] |
The data in the table above comes from specific experimental protocols used to characterize and contrast these molecules:
To understand the purpose of these compounds, it helps to visualize the biological pathway they investigate. The following diagram illustrates the role of BRPF1 and the point of inhibition.
As the diagram shows, BRPF1 is a scaffold protein that assists in assembling the MOZ/MORF histone acetyltransferase complex, playing a key role in regulating gene transcription [7]. Recent research (2024) highlights BRPF1 as an essential gene in certain breast cancer cells and a potential therapeutic target for overcoming endocrine therapy resistance [7].
In practice, researchers use these compounds together to confirm that observed biological effects are specifically due to BRPF1 inhibition:
The crucial difference between these two molecules is a single N-ethyl group on the benzamide part of the structure. This small modification is responsible for the dramatic reduction in GSK9311's binding potency [1] [2].
This pair of compounds is a classic example of a "matched molecular pair" or "probe/control pair" in chemical biology. The diagram below illustrates their relationship and typical experimental workflow.
For researchers, understanding the specific experimental data and protocols is essential. The table below provides a consolidated view of the key experimental findings.
| Assay Type | GSK6853 Result | This compound Result | Experimental Details |
|---|---|---|---|
| Ligand Binding (TR-FRET) | pIC₅₀ = 8.1 [1] [2] | pIC₅₀ = 6.0 [3] [1] [2] | Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Purpose: Measures displacement of a fluorescent tracer from the BRPF1 bromodomain in a cell-free system [1] [2]. |
| Cellular Target Engagement (NanoBRET) | IC₅₀ = 20 nM [4] [1] [2] | IC₅₀ = 3.7 µM [2] | Method: NanoLuc-BRPF1 bromodomain interaction with Histone H3.3-HaloTag in HEK293 cells [2]. Purpose: Measures disruption of the physiological interaction between BRPF1 and histones in live cells [4] [2]. |
| Selectivity Profiling (BROMOscan) | Kd = 0.3 nM (pKd = 9.5) [4] [5] | Information not available in results | Method: BROMOscan assay against a panel of 48 bromodomains [4] [1]. Finding: GSK6853 showed >1600-fold selectivity for BRPF1 over all other bromodomains tested [4]. |
The following table summarizes the available key data for GSK6853 and its designated negative control, this compound [1].
| Property | GSK6853 (Probe) | This compound (Negative Control) |
|---|---|---|
| Primary Target | BRPF1 Bromodomain [1] | Information not specified in search results |
| BRPF1 TR-FRET IC₅₀ | 8 nM [1] | Information not specified in search results |
| BRPF1 BromoScan KD | 0.3 nM [1] | Information not specified in search results |
| Selectivity | >1600-fold over 48 other bromodomains [1] | Information not specified in search results |
| Cellular Target Engagement (NanoBRET IC₅₀) | 20 nM (in a assay with BRPF1B BRD and Halo-tagged histone H3.3) [1] | Information not specified in search results |
| Recommended Cell-Based Assay Concentration | ≤ 1 µM [1] | Information not specified in search results |
The key experimental detail provided in the search results is the NanoBRET Cellular Target Engagement Assay [1]. This method is used to evaluate the interaction between BRPF1B and histones in a cellular environment.
To understand what these compounds are designed to study, the diagram below illustrates the role of BRPF1 in its native complex and the mechanism of action for GSK6853. BRPF1 is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family, which are crucial for regulating gene transcription [1]. GSK6853, by targeting the bromodomain of BRPF1, is designed to disrupt this complex's function [2] [1].
The table below summarizes the key experimental data for GSK9311 and its active analog, GSK6853, from the search results.
| Property | This compound (Negative Control) | GSK6853 (Active Probe) |
|---|---|---|
| Cellular Target Engagement (NanoBRET) IC₅₀ | 3.7 µM (in HEK293 cells) [1] | 20 nM [1] [2] |
| Ligand Competition Binding (TR-FRET) pIC₅₀ | 6.0 [1] [3] [4] | 8.1 [1] |
| BROMOscan Binding Assay (KD) | Information not present in search results | 0.3 nM [2] |
| In vitro Potency (TR-FRET) IC₅₀ | Information not present in search results | 8 nM [2] |
| Fold Reduction in Potency | 125- to 185-fold less potent than GSK6853 [1] | - |
| Recommended Max. Cellular Concentration | Information not present in search results | 1 µM [2] |
The core data for this compound's inhibitory activity comes from a NanoLuc-BRPF1 bromodomain interaction assay with Histone H3.3 in HEK293 cells [1]. This is a cellular target engagement assay that measures the compound's ability to disrupt the interaction between the BRPF1 bromodomain and its natural histone ligand in a live-cell context.
The following diagram illustrates the logical relationship and experimental workflow of this assay:
This compound is characterized as a less active analog of the active probe GSK6853 and is used as a negative control to help confirm that observed biological effects are due to specific BRPF1 bromodomain inhibition and not from off-target interactions [1] [2] [3].
The primary validation data for this compound comes from the following key experiments, which are summarized in the table below alongside data for the active probe GSK6853 for context.
| Assay Method | Description / Purpose | GSK6853 (Active Probe) Results | This compound (Negative Control) Results |
|---|---|---|---|
| TR-FRET Binding Assay [2] | In vitro ligand competition binding assay to measure potency against the BRPF1 bromodomain. | pIC₅₀ = 8.1 [2] | pIC₅₀ = 6.0 [2] |
| Cellular NanoBRET Target Engagement [2] | Measures disruption of BRPF1 bromodomain interaction with histone H3.3 in living cells (HEK293). | IC₅₀ = 20 nM [2] | IC₅₀ = 3.7 µM [2] |
| BROMOscan Selectivity Profiling [4] [5] | A panel of 34-48 bromodomain binding assays to determine selectivity over other bromodomains. | >1600-fold selectivity for BRPF1/2/3 over other bromodomains [5] | Data not fully specified, but presented as a selective but weak binder [6] |
| Chemoproteomic Competition Binding [5] | Evaluates binding to full-length endogenous BRPF1 protein in HUT-78 cell lysate. | pIC₅₀ = 8.6 (for endogenous BRPF1) [5] | Specific data not provided in results. |
The validation of this compound relies on a direct comparison with GSK6853 across multiple assays. The following diagram illustrates the logical relationship and purpose of these key experiments.